molecular formula C29H29N3O4 B11279532 ethyl 2-(6-methoxy-1-(p-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-2-carboxamido)benzoate

ethyl 2-(6-methoxy-1-(p-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-2-carboxamido)benzoate

Cat. No.: B11279532
M. Wt: 483.6 g/mol
InChI Key: NWNGIYWDJZHWRO-UHFFFAOYSA-N
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Description

  • Ethyl 2-(6-methoxy-1-(p-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-2-carboxamido)benzoate is a complex organic compound with a fused indole and benzoate structure.
  • The compound contains an indole core, which is a significant heterocyclic system found in natural products and drugs. Indoles play essential roles in cell biology and exhibit diverse biological properties .
  • Its chemical structure consists of an indole ring fused to a benzoate moiety, with additional substituents.
  • Preparation Methods

  • Chemical Reactions Analysis

    • Ethyl 2-(6-methoxy-1-(p-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-2-carboxamido)benzoate can undergo various reactions:

        Oxidation: Oxidative processes can modify the indole or benzoate portions.

        Reduction: Reduction reactions may lead to the formation of reduced derivatives.

        Substitution: Substituents on the aromatic rings can be replaced.

    • Common reagents include acids, bases, and transition metal catalysts.
  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stability, and applications in organic synthesis.

      Biology: The compound’s biological activity is of interest.

      Medicine: Investigate its potential as a drug candidate, especially considering its indole scaffold.

      Industry: Explore applications in materials science, such as dyes or polymers.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets. It may interact with cellular receptors, enzymes, or other biomolecules.
    • Further research is needed to elucidate the precise pathways involved.
  • Comparison with Similar Compounds

    • Ethyl 2-(6-methoxy-1-(p-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-2-carboxamido)benzoate’s uniqueness lies in its fused indole-benzoate structure.
    • Similar compounds include other indole derivatives, such as indole-3-acetic acid, tryptophan, and various alkaloids.

    Properties

    Molecular Formula

    C29H29N3O4

    Molecular Weight

    483.6 g/mol

    IUPAC Name

    ethyl 2-[[6-methoxy-1-(4-methylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonyl]amino]benzoate

    InChI

    InChI=1S/C29H29N3O4/c1-4-36-28(33)22-7-5-6-8-24(22)31-29(34)32-16-15-21-23-17-20(35-3)13-14-25(23)30-26(21)27(32)19-11-9-18(2)10-12-19/h5-14,17,27,30H,4,15-16H2,1-3H3,(H,31,34)

    InChI Key

    NWNGIYWDJZHWRO-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)C1=CC=CC=C1NC(=O)N2CCC3=C(C2C4=CC=C(C=C4)C)NC5=C3C=C(C=C5)OC

    Origin of Product

    United States

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